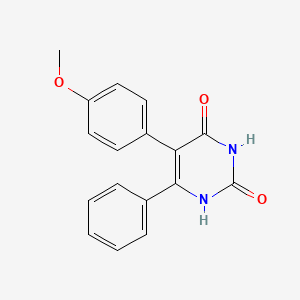
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzaldehyde and urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4-diol.
Substitution: Formation of 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione or 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
613667-38-2 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
VHRRPAKGFQXNBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
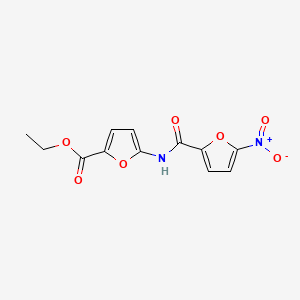
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)
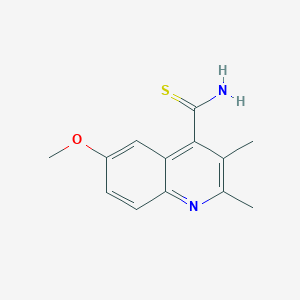
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)

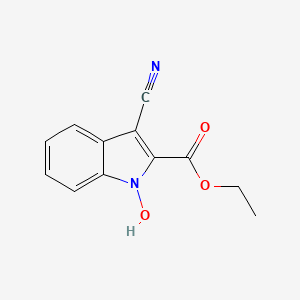
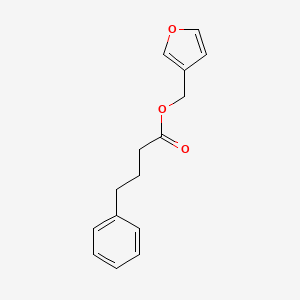
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
